Structure Elucidation of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone
Structure Elucidation of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical development and materials science, the precise characterization of molecular structure is a foundational requirement. An unambiguous structural assignment is paramount for understanding a compound's reactivity, biological activity, and physical properties. This guide provides a comprehensive, multi-faceted spectroscopic approach to the structure elucidation of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone, a molecule incorporating a ketone, a 2,5-disubstituted thiophene ring, and a protected aldehyde in the form of a 1,3-dioxolane acetal.
We will move beyond a simple recitation of methods to explore the underlying scientific rationale for experimental choices. This document is structured to serve as a self-validating framework, wherein the data from each analytical technique—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—collectively corroborate the final structural assignment.
Molecular Overview and Analytical Strategy
The target molecule, 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone, possesses distinct structural motifs that are highly amenable to spectroscopic analysis.
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Aromatic Core: A 2,5-disubstituted thiophene ring, whose electronic environment dictates characteristic signals in NMR and IR spectroscopy.
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Carbonyl Group: A ketone function linking the thiophene ring to a branched alkyl chain. This group is a strong chromophore in IR and directs predictable fragmentation in mass spectrometry.
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Acetal Protection: A 1,3-dioxolane group, which protects a formyl precursor. The protons of this group provide a unique signature in ¹H NMR.
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Alkyl Chain: A branched 1-ethylpentyl group, whose proton and carbon signals in NMR spectra can be resolved through their multiplicity and chemical shifts.
Our strategy is to leverage this chemical diversity. We will use a suite of spectroscopic techniques in a complementary fashion to build the structure piece by piece, ensuring each fragment of evidence logically supports the others.
Caption: Integrated strategy for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing both ¹H and ¹³C NMR spectra, we can map out atomic connectivity and deduce the precise arrangement of the molecule's constituent parts.[1]
Experimental Protocol: NMR Data Acquisition
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Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent that offers good solubility for a wide range of organic compounds and has a well-defined residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for chemical shift referencing (0.00 ppm).
-
Spectrometer Setup: Transfer the solution to a 5 mm NMR tube. Before acquisition, the spectrometer's magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.[1]
-
¹H NMR Acquisition: A standard single-pulse experiment is typically sufficient. For a sample of this concentration, 16 to 32 scans with a relaxation delay of 1-2 seconds will provide an excellent signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required. A proton-decoupled pulse sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom. A relaxation delay of 2-5 seconds is appropriate.[1]
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and calibrated against the TMS signal. For ¹H NMR, the signals are integrated to determine the relative ratios of protons.[1]
Caption: Standard workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d, J ≈ 4 Hz | 1H | Thiophene H (C3 or C4) | Aromatic proton on a thiophene ring, adjacent to the electron-withdrawing ketone group, resulting in a downfield shift.[1] |
| ~7.10 | d, J ≈ 4 Hz | 1H | Thiophene H (C4 or C3) | Aromatic proton on a thiophene ring, coupled to the other thiophene proton.[1] |
| ~6.10 | s | 1H | Dioxolane CH (acetal proton) | The single proton on the carbon between two oxygens (acetal) is significantly deshielded.[2] |
| ~4.10 | m | 4H | Dioxolane O-CH₂-CH₂-O | Protons on the ethylenedioxy bridge of the dioxolane ring.[3][4] |
| ~3.50 | m | 1H | α-CH (on ethylpentyl) | The proton alpha to the carbonyl group is deshielded. It will be a complex multiplet due to coupling with adjacent CH₂ and CH₃ groups. |
| ~1.70 | m | 2H | CH₂ (ethyl group on α-C) | Methylene protons of the ethyl group. |
| ~1.35 | m | 4H | CH₂CH₂ (pentyl chain) | Methylene protons in the middle of the pentyl chain. |
| ~0.90 | t, J ≈ 7 Hz | 3H | Terminal CH₃ (pentyl chain) | Terminal methyl group of the straight-chain portion. |
| ~0.85 | t, J ≈ 7 Hz | 3H | Terminal CH₃ (ethyl group) | Terminal methyl group of the ethyl branch. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~195.0 | C=O (Ketone) | The carbonyl carbon of a ketone typically resonates in this downfield region.[5] |
| ~150.0 | Thiophene C5 (C-Dioxolane) | Aromatic carbon attached to the dioxolane group. |
| ~145.0 | Thiophene C2 (C-Ketone) | Aromatic carbon attached to the electron-withdrawing ketone.[6] |
| ~135.0 | Thiophene C3 | Aromatic CH carbon.[7][8] |
| ~128.0 | Thiophene C4 | Aromatic CH carbon.[7][8] |
| ~101.0 | Dioxolane CH (Acetal C) | The acetal carbon atom bonded to two oxygens is highly deshielded. |
| ~65.5 | Dioxolane O-CH₂-CH₂-O | The two equivalent carbons of the dioxolane ring. |
| ~55.0 | α-CH (on ethylpentyl) | The carbon alpha to the carbonyl. |
| ~30.0 | CH₂ (pentyl chain) | Alkyl chain carbons. |
| ~28.0 | CH₂ (pentyl chain) | Alkyl chain carbons. |
| ~25.0 | CH₂ (ethyl group) | Alkyl chain carbons. |
| ~22.5 | CH₂ (pentyl chain) | Alkyl chain carbons. |
| ~14.0 | Terminal CH₃ (pentyl) | Terminal methyl carbon of the pentyl group. |
| ~11.5 | Terminal CH₃ (ethyl) | Terminal methyl carbon of the ethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, while Electron Ionization (EI) can be used to induce fragmentation.
Experimental Protocol: MS Data Acquisition
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Ionization: Introduce the sample into the mass spectrometer. For ESI, this is done via direct infusion. For EI, the sample is vaporized.
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
Data Acquisition: A mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Mass Spectrum
The molecular formula is C₁₆H₂₂O₃S. The monoisotopic mass is 294.13 g/mol .
-
Molecular Ion Peak (M⁺˙): An intense peak should be observed at m/z = 294 . In high-resolution MS (HRMS), this would be measured with high accuracy (e.g., 294.1290), confirming the elemental composition.
-
Major Fragmentation Pathways: Ketones commonly undergo α-cleavage, where the bond adjacent to the carbonyl group breaks.[9][10] This leads to the formation of stable acylium ions.
Caption: Predicted major fragmentation pathways in EI-MS.
| m/z (Predicted) | Fragment Ion Structure | Loss |
| 294 | [M]⁺˙ | - |
| 209 | [5-(1,3-Dioxolan-2-yl)-2-thienyl-C≡O]⁺ | ˙CH(CH₂CH₃)(CH₂CH₂CH₂CH₃) (1-ethylpentyl radical) |
| 113 | [CH(CH₂CH₃)(CH₂CH₂CH₂CH₃)-C≡O]⁺ | ˙C₉H₇O₂S (Thienyl-dioxolane radical) |
The relative abundance of the fragments at m/z 209 and 113 will depend on the relative stability of the corresponding radicals and acylium ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a solvent like CCl₄ can be prepared.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure solvent) is collected first.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument automatically subtracts the background spectrum.
Predicted FT-IR Absorption Bands
The spectrum will be dominated by absorptions characteristic of the ketone, thiophene, and acetal functionalities.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100 | C-H Stretch | Thiophene Ring | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[11] |
| 2960-2850 | C-H Stretch | Alkyl Chain | Aliphatic C-H stretching vibrations from the ethylpentyl and dioxolane groups. |
| ~1670 | C=O Stretch | Aryl Ketone | The carbonyl stretch of a ketone conjugated with an aromatic ring (thiophene) is typically observed at a lower frequency than a simple aliphatic ketone (~1715 cm⁻¹).[12] |
| 1500-1400 | C=C Stretch | Thiophene Ring | Aromatic ring stretching vibrations.[13] |
| 1200-1050 | C-O Stretch | Dioxolane (Acetal) | Strong, characteristic absorptions for the C-O single bonds of the acetal. |
| ~800 | C-S Stretch / Ring Vibration | Thiophene Ring | Vibrations involving the C-S bond of the thiophene ring.[14] |
Integrated Analysis and Structure Confirmation
The true power of this analytical approach lies in the synthesis of all data points. No single technique provides the complete picture, but together they form an undeniable case for the proposed structure.
-
Molecular Formula: High-resolution MS provides the exact molecular formula (C₁₆H₂₂O₃S), which is the foundational piece of information.
-
Functional Groups: FT-IR confirms the presence of a conjugated ketone (C=O at ~1670 cm⁻¹), an aromatic system (C=C stretches), C-O bonds of an ether/acetal, and aliphatic C-H bonds.
-
Carbonyl Placement: The ketone's IR frequency (~1670 cm⁻¹) and the ¹³C NMR chemical shift (~195 ppm) confirm it is conjugated with the thiophene ring. The MS fragmentation showing α-cleavage on both sides of the carbonyl confirms its identity as a ketone, not an ester or aldehyde.
-
Thiophene Substitution: ¹H NMR shows two signals in the aromatic region, each a doublet with a coupling constant of ~4 Hz, characteristic of protons at the C3 and C4 positions of a 2,5-disubstituted thiophene. This confirms the substitution pattern.
-
Side Chain Identification:
-
The ¹H and ¹³C NMR spectra fully account for the 1-ethylpentyl group, with the correct integrations and predicted chemical shifts for all methyl and methylene groups.
-
The MS fragment at m/z 113 corresponds to the acylium ion of the 1-ethylpentyl ketone fragment.
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The ¹H NMR signals at ~6.10 ppm (singlet, 1H) and ~4.10 ppm (multiplet, 4H) are definitive proof of the 5-(1,3-dioxolan-2-yl) substituent. The MS fragment at m/z 209 corroborates this assignment.
-
Caption: Logical flow of data integration for final structure validation.
Conclusion
References
-
JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Available at: [Link]
-
ACS Publications. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]
-
Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
-
PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]
-
ResearchGate. 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Available at: [Link]
-
Oxford Academic. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
JoVE. NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Available at: [Link]
-
ACS Publications. Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems. Journal of Natural Products. Available at: [Link]
-
ACS Publications. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Taylor & Francis Online. Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters. Available at: [Link]
-
SpectraBase. Thiophene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
NOP - Sustainability in the organic chemistry lab course. 1H-NMR. Available at: [Link]
-
J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]
-
NextSDS. 5-(1,3-DIOXOLAN-2-YL)-2-THIENYL 1-ETHYLPENTYL KETONE. Available at: [Link]
-
ACS Omega. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available at: [Link]
-
PMC. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. Available at: [Link]
-
NextSDS. 5-(1,3-DIOXOLAN-2-YL)-2-THIENYL ETHYL KETONE. Available at: [Link]
-
ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Available at: [Link]
-
ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Available at: [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available at: [Link]
-
IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]
-
National Institute of Standards and Technology. Thiophene - the NIST WebBook. Available at: [Link]
-
ResearchGate. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Available at: [Link]
-
MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Available at: [Link]
-
Encyclopedia.pub. Synthesis of Thienothiophenes. Available at: [Link]
-
北大唐小燕课题组. Publications. Available at: [Link]
- Google Patents. EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.
-
PMC. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Available at: [Link]
-
PubMed. Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]
- 5. jove.com [jove.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. jove.com [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iosrjournals.org [iosrjournals.org]
